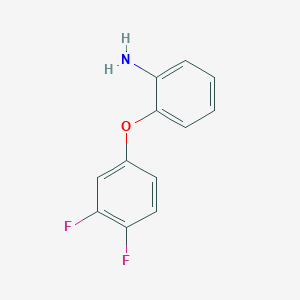

2-(3,4-Difluorophenoxy)aniline

Description

2-(3,4-Difluorophenoxy)aniline (C₁₂H₉F₂NO) is a white crystalline organic compound with a molecular weight of 221.21 g/mol. It is soluble in polar organic solvents like ethanol and dimethyl ether and serves as a versatile intermediate in organic synthesis. Key applications include:

- Synthesis of fluorescent dyes due to its aromatic amine and electron-withdrawing fluorine substituents.

- Pharmaceutical intermediates, particularly in chronic pain therapeutics.

- Photosensitive materials for industrial coatings or optoelectronic devices.

The compound is synthesized via nucleophilic substitution, where aniline reacts with 3,4-difluorophenol under basic conditions .

Properties

IUPAC Name |

2-(3,4-difluorophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-9-6-5-8(7-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELJNECQTQCVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3,4-difluoronitrobenzene with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of the nitro precursor to the amine is a key step in its synthesis.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

Oxidation: Quinone derivatives.

Reduction: this compound.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3,4-Difluorophenoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

4-(3,4-Difluorophenoxy)aniline

- Structural Difference : Fluorine substituents are on the para position of the aniline ring instead of ortho.

- Market Dynamics : Global production is forecasted to grow at a CAGR of 4.2% (2025–2030), driven by demand in agrochemicals and polymer additives .

- Physico-Chemical Properties : Similar molecular weight (221.21 g/mol) but distinct crystallinity due to substitution geometry.

| Property | 2-(3,4-Difluorophenoxy)aniline | 4-(3,4-Difluorophenoxy)aniline |

|---|---|---|

| Substitution Pattern | Ortho-amine, 3,4-difluoro | Para-amine, 3,4-difluoro |

| Solubility | Ethanol, dimethyl ether | Ethanol, acetone |

| Applications | Pharmaceuticals, dyes | Agrochemicals, polymers |

2-(3,5-Difluorophenoxy)aniline Hydrochloride

- Structural Difference: Fluorines at 3,5 positions on the phenoxy ring; hydrochloride salt enhances stability.

- Properties : Higher molecular weight (257.67 g/mol) and improved aqueous solubility due to ionic character .

- Applications : Preclinical studies suggest utility in kinase inhibitors, leveraging fluorine’s electronegativity for target binding .

2-(3,4-Dichlorophenyl)-4-fluoroaniline

2-(2,4-Difluorophenoxy)aniline

- Substitution Pattern: Fluorines at 2,4 positions on the phenoxy ring.

- Synthetic Relevance : Used in pamapimod (JAK inhibitor) development, demonstrating positional isomerism’s role in biological activity .

Key Research Findings

- Synthetic Flexibility : Fluorine’s small atomic radius allows precise tuning of electronic effects. For example, 3,4-difluoro substitution enhances electrophilic aromatic substitution rates compared to dichloro analogs .

- Biological Activity: this compound derivatives show higher metabolic stability than non-fluorinated analogs in drug candidate screens .

- Market Trends: Para-substituted analogs (e.g., 4-(3,4-Difluorophenoxy)aniline) dominate industrial markets, while ortho-substituted variants are niche in pharmaceuticals .

Challenges and Opportunities

- Challenges :

- Opportunities: Exploiting fluorine’s hydrogen-bonding capacity for novel photodynamic therapies . Expanding into agrochemicals via hybrid fluoro-chloro derivatives .

Biological Activity

2-(3,4-Difluorophenoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2N, with a molecular weight of approximately 227.23 g/mol. The presence of difluoro groups enhances its chemical stability and lipophilicity, making it a suitable candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, modulating their activity. This interaction is crucial for its potential therapeutic effects against various diseases.

- Receptor Binding : It has been shown to bind effectively to certain receptors, which can influence cellular signaling pathways and contribute to its pharmacological effects.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Effects

In another investigation, this compound was tested against several bacterial strains. Results indicated that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria. The study suggested that the difluoro substitution enhances membrane permeability, facilitating the compound's entry into bacterial cells .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H10F2N | Difluoro substitution | Anticancer, Antimicrobial |

| 2-(2,4-Difluorophenoxy)aniline | C13H10F2N | Different fluorination pattern | Moderate antimicrobial |

| 4-(Trifluoromethyl)aniline | C7H6F3N | Lacks difluoro substitution | Limited biological activity |

Synthesis and Derivatives

The synthesis of this compound involves several methods, including nucleophilic aromatic substitution and coupling reactions. These synthetic routes allow for the production of various derivatives that may exhibit enhanced biological activities or target specific pathways .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings.

- Analog Development : Designing and synthesizing analogs with improved potency or selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.